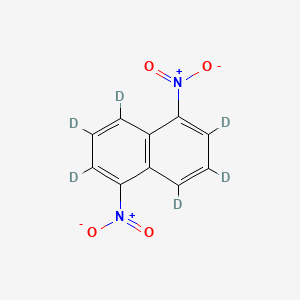

1,5-Dinitronaphthalene-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dinitronaphthalene is a yellowish white needle or light yellow fluffy solid . It is an intermediate in the production of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and 1,5-naphthalenediamine, which is mainly converted to naphthalene 1,5-diisocyanate .

Synthesis Analysis

The synthesis of 1,5-Dinitronaphthalene involves the nitration of naphthalene with nitric acid (95%) and 1-nitronaphthalene with nitrogen dioxide/molecular oxygen in the presence of zeolite catalysts .Molecular Structure Analysis

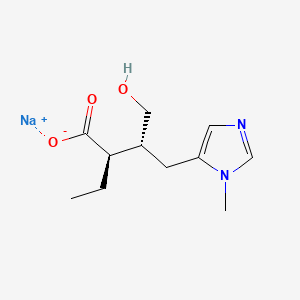

The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its structure is also available as a 2D Mol file . Crystals of 1,5-dinitronaphthalene are reported to be monoclinic with two molecules in each unit cell .Chemical Reactions Analysis

1,5-Dinitronaphthalene is an intermediate in the production of naphthazarin and 1,5-naphthalenediamine . The nitration selectivity of naphthalene was studied in different organic solvents with 95% fuming nitric acid as the nitration reagent .Physical And Chemical Properties Analysis

1,5-Dinitronaphthalene has a density of 1.5±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 57.2±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .Applications De Recherche Scientifique

Catalytic Nitration

1,5-Dinitronaphthalene is produced through the highly selective catalytic nitration of 1-nitronaphthalene with NO2 . This process is promoted by molecular oxygen and acetic anhydride under mild conditions . The sulfated zirconia (SO42−/ZrO2) as solid superacid catalyst exhibits superior catalytic performance .

Preparation of 1,5-Naphthalene Diisocyanate

1,5-Dinitronaphthalene is used as a raw material in the preparation of 1,5-naphthalene diisocyanate . This compound is a key building block for constructing advanced polyurethanes with high durability, elasticity, dynamic capability, and wear-resistance property .

Production of Dyes and Plastics

1,8-Dinitronaphthalene, which can also be produced from the nitration of naphthalene or 1-nitronaphthalene, can be hydrogenated to 1,8-diaminonaphthalene . This compound is mainly used in the production of dyes and plastics .

Thermochemical Research

1,5-Dinitronaphthalene is used in thermochemical research . Its molecular weight, phase change data, and other thermochemical properties are studied .

Mécanisme D'action

Target of Action

It’s known that naphthalene derivatives can interact with a variety of biological targets, depending on their specific chemical structure and functional groups .

Mode of Action

Generally, naphthalene derivatives can interact with their targets through various mechanisms, such as binding to proteins or DNA, or participating in biochemical reactions .

Biochemical Pathways

Naphthalene derivatives can potentially influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It’s known that naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1,5-Dinitronaphthalene-d6 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dinitronaphthalene-d6 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.